Cas no 10193-26-7 (4,7-Methanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-8-(2-propen-1-yl)-)

4,7-Methanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-8-(2-propen-1-yl)- structure
10193-26-7 structure
Product Name:4,7-Methanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-8-(2-propen-1-yl)-
CAS No:10193-26-7
MF:C12H12O3
MW:204.221883773804
CID:209289
PubChem ID:112022
Update Time:2025-04-19

4,7-Methanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-8-(2-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-8-(2-propen-1-yl)-
    • 7-allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
    • 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
    • 8-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
    • SCHEMBL11395197
    • 10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • EINECS 233-476-5
    • 10193-26-7
    • DTXSID60906832
    • Inchi: 1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2
    • InChI Key: UAOSUOQUDOREIP-UHFFFAOYSA-N
    • SMILES: O1C(C2C(C1=O)C1C=CC2C1CC=C)=O

Computed Properties

  • Exact Mass: 204.07866
  • Monoisotopic Mass: 204.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.23
  • Boiling Point: 346.7°Cat760mmHg
  • Flash Point: 164.6°C
  • Refractive Index: 1.548
  • PSA: 43.37
  • LogP: 1.31030

4,7-Methanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-8-(2-propen-1-yl)- Related Literature

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